5-O-Desmethyl Donepezil-d5
Overview
Description
5-O-Desmethyl Donepezil-d5 is a deuterium-labeled version of 5-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . The 5-methoxy group in Donepezil is demethylated to form this compound .
Molecular Structure Analysis
The molecular formula of 5-O-Desmethyl Donepezil-d5 is C23H27NO3 . The IUPAC name is 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one . The structure includes a piperidine ring and an indenone group .Scientific Research Applications
Alzheimer's Disease Research
Donepezil has been extensively studied for its role in treating Alzheimer's disease. It's a cholinesterase inhibitor that improves cognition and global clinical function in patients with mild to moderate Alzheimer's disease. Long-term efficacy data suggest that improvements in cognition, global function, or activities of daily living are maintained for about 21 to 81 weeks with donepezil. Moreover, it significantly reduced caregiver burden (Dooley & Lamb, 2000).
Neurological Conditions and Diabetes
The activities of Δ5 desaturase (D5D) and Δ6 desaturase (D6D), key enzymes in the metabolism of polyunsaturated fatty acids, have been linked to the development of type 2 diabetes. Studies have reported a clear inverse relation of D5D activity and a strong direct relation of D6D activity to diabetes incidence, suggesting a significant role of these desaturases in glucose metabolism and potentially linking to the therapeutic applications of Donepezil or its metabolites (Kröger & Schulze, 2012).
Drug Analysis and Environmental Science
Recent advances in electrochemical biosensors based on enzyme inhibition have highlighted the use of Donepezil for easy, fast, and environmentally friendly monitoring of inhibitors like drugs. These biosensors have shown great potential in the detection of different drugs, including Donepezil itself, and can be used as high-sensitive and accurate analytical tools (El Harrad, Bourais, Mohammadi, & Amine, 2018).
Insights into Bioaccumulation
Although not directly linked to 5-O-Desmethyl Donepezil-d5, studies on bioaccumulation, like that of decamethylpentacyclosiloxane (D5), provide insights into the environmental impact and bioaccumulation behavior of synthetic compounds. These studies are crucial for understanding the environmental pathways and potential ecological risks of pharmaceuticals and their metabolites (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).
properties
IUPAC Name |
5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMISVLYMKJMLP-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661896 | |
Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Desmethyl Donepezil-d5 | |
CAS RN |
1189929-21-2 | |
Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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